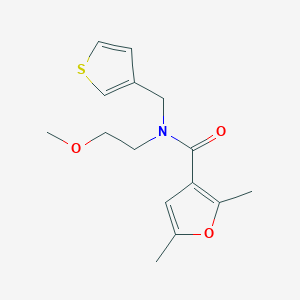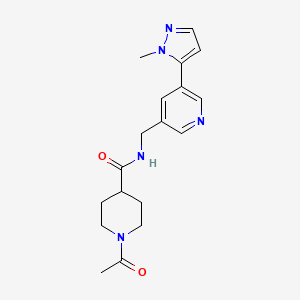
1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine, also known as MPBD, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. MPBD belongs to the class of benzofuran derivatives and is structurally related to other psychoactive substances such as MDMA and MDA.
Mecanismo De Acción
1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine acts as a selective serotonin reuptake inhibitor (SSRI), meaning that it prevents the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which is associated with improved mood and reduced anxiety. 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine also acts as a partial agonist at the 5-HT1A receptor, which is thought to contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its effects on serotonin levels, 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has been shown to increase the release of dopamine and norepinephrine in the brain. These neurotransmitters are also involved in regulating mood and anxiety, and their increased release may contribute to the therapeutic effects of 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine in the laboratory is that it has a unique mechanism of action compared to traditional antidepressants and anxiolytics. This makes it a promising candidate for developing new treatments for mental health disorders. However, the limited availability of 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine and its relatively unknown safety profile are significant limitations for conducting research.
Direcciones Futuras
There are several potential future directions for research on 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine. One area of interest is its potential use in treating substance use disorders. 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has been shown to reduce drug-seeking behavior in animal studies, suggesting that it may be effective in treating addiction. Additionally, further studies are needed to fully understand the safety profile of 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine and its potential for long-term use in humans. Finally, research on the pharmacokinetics of 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine, including its metabolism and elimination, could provide valuable information for developing dosing regimens and optimizing its therapeutic effects.
Conclusion:
1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a novel psychoactive substance that has shown promise for treating mental health disorders. Its unique mechanism of action and potential for use in treating substance use disorders make it an exciting area of research. However, further studies are needed to fully understand its safety profile and optimize its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves the reaction of 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-chloropiperidine with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has been studied for its potential use in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Preliminary studies have shown that 1-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has a unique mechanism of action that may make it more effective than traditional antidepressants and anxiolytics.
Propiedades
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-21-11-15(10-20-21)14-6-4-8-22(12-14)19(23)17-9-13-5-3-7-16(24-2)18(13)25-17/h3,5,7,9-11,14H,4,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZXRBIWJGVEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)




![[4-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2866578.png)
![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)
![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)
![methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2866585.png)


![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2866591.png)
![1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2866592.png)